molecular formula C9H8F4N2O B7937377 3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide

3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B7937377
M. Wt: 236.17 g/mol
InChI Key: OICVKMAOWJZUHU-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound characterized by its unique structure, which includes an amino group, a fluoro group, and a trifluoroethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core One common method includes the reaction of 3-fluorobenzonitrile with trifluoroethylamine under specific conditions to form the trifluoroethylated intermediate

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The fluoro group can be reduced to form hydroxyl groups.

  • Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitrobenzamide derivatives.

  • Reduction: Hydroxybenzamide derivatives.

  • Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being explored for its therapeutic potential in treating various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity to biological targets, leading to its biological activity.

Comparison with Similar Compounds

  • 3-Amino-5-fluorobenzamide: Lacks the trifluoroethyl group.

  • 3-Amino-N-(2,2,2-trifluoroethyl)benzamide: Lacks the fluoro group.

  • 5-Fluoro-N-(2,2,2-trifluoroethyl)benzamide: Lacks the amino group.

Uniqueness: 3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide stands out due to the presence of both the fluoro and trifluoroethyl groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

3-amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2O/c10-6-1-5(2-7(14)3-6)8(16)15-4-9(11,12)13/h1-3H,4,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICVKMAOWJZUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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